N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide
Description
N-[(2Z)-3-(Furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound featuring a 1,3-thiazole core substituted with a furan-2-carboxamide group, a phenylimino moiety, a 4-methylphenyl group, and a furan-2-ylmethyl side chain. The Z-configuration of the imino group (C=N) is critical for its stereoelectronic properties, influencing reactivity and biological interactions. This compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Its structural complexity arises from the integration of multiple aromatic systems (furan, phenyl, and thiazole), which may enhance π-π stacking interactions in biological targets or crystalline lattices.
Properties
Molecular Formula |
C26H21N3O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-phenylimino-1,3-thiazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C26H21N3O3S/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-16H,17H2,1H3,(H,28,30) |
InChI Key |
NRSGQBOFUAMLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4=CC=CO4)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid.
Coupling Reactions: The final step involves coupling the thiazole and furan derivatives using appropriate coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
The structural uniqueness of N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide positions it as a promising candidate for drug discovery, particularly in targeting enzymes with hydrophobic active sites. Future studies should prioritize crystallographic analysis (using SHELX-based methods, per ) to resolve its 3D conformation and validate docking simulations . Comparative pharmacokinetic studies with analogues like CAS 923226-70-4 will clarify the impact of substituents on bioavailability and metabolic stability.
Biological Activity
N-[(2Z)-3-(furan-2-ylmethyl)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its effects on various cell lines and its mechanisms of action.
Chemical Structure
The compound's structure can be summarized as follows:
- Core Structure : Thiazole ring fused with furan and phenyl groups.
- Functional Groups : Carboxamide and imine functionalities which are crucial for its biological activity.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the thiazole and phenyl rings enhance cytotoxic activity.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A-431 (skin cancer) |
| Compound 2 | 1.98 ± 1.22 | Jurkat (leukemia) |
The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines, highlighting the importance of molecular structure in determining biological activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Salmonella typhi | 30 µg/mL |
| Bacillus subtilis | >100 µg/mL |
The mode of action appears to be bactericidal for some pathogens like E. coli and Salmonella, while it exhibits a bacteriostatic effect against Bacillus subtilis .
Cytotoxic Mechanism
The cytotoxic effects of this compound are believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts cellular signaling pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells through the activation of caspases.
- Interaction with DNA : Some thiazole derivatives have shown the ability to intercalate with DNA, leading to inhibited replication and transcription .
Antimicrobial Mechanism
For its antimicrobial activity, the proposed mechanisms include:
- Cell Membrane Disruption : The compound may integrate into bacterial membranes, causing permeability changes.
- Inhibition of Protein Synthesis : It may interfere with ribosomal function, thereby inhibiting bacterial growth.
Case Studies
Several case studies have explored the efficacy of this compound in vivo:
-
Study on Tumor Models : In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
- Results : Tumor size decreased by approximately 40% after four weeks of treatment.
-
Antimicrobial Efficacy Testing : A clinical study assessed the effectiveness of the compound against multidrug-resistant strains of bacteria.
- Findings : The compound demonstrated superior efficacy compared to standard antibiotics in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
